

Spectroscopic characterization of Erythromycin C using NMR and mass spectrometry

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Compound of Interest		
Compound Name:	Erythromycin C	
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Spectroscopic Characterization of Erythromycin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Erythromycin C**, a macrolide antibiotic, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies, data interpretation, and experimental workflows are detailed to assist in the structural elucidation and analysis of this compound.

Erythromycin C is a closely related analogue of Erythromycin A, differing by the absence of a hydroxyl group at the C-12 position of the aglycone ring. This structural modification influences its spectroscopic properties and is a key feature in its characterization. In aqueous solutions, **Erythromycin C** has been shown to exist as a 4:5 equilibrium mixture of its 9-ketone and 12,9-hemiacetal forms, a crucial consideration for NMR analysis.[1][2][3]

Mass Spectrometry Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of **Erythromycin C**, aiding in its identification and structural confirmation.

1.1. Molecular Weight Determination



Under electrospray ionization (ESI) conditions in positive ion mode, **Erythromycin C** is readily protonated to form the [M+H]⁺ ion. The experimentally observed mass-to-charge ratio (m/z) for this ion is 719.3.[4]

Table 1: Mass Spectrometry Data for Erythromycin C

lon	Observed m/z
[M+H] ⁺	719.3

1.2. Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of **Erythromycin C** reveals a characteristic fragmentation pattern dominated by the neutral loss of its sugar moieties and subsequent cleavages of the macrolide ring. The fragmentation is analogous to other erythromycins. Key fragmentation pathways include:

- Loss of the cladinose sugar: This is a primary fragmentation step, resulting in a significant fragment ion.
- Loss of the desosamine sugar: This also represents a major fragmentation pathway.
- Sequential water losses: Following the loss of the sugar moieties, the aglycone core can undergo sequential dehydration.
- Ring cleavage: The macrolide ring can undergo various cleavage reactions, providing further structural information.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in **Erythromycin C**, enabling a complete structural assignment. As previously noted, the spectra in aqueous solutions are complicated by the equilibrium between the ketone and hemiacetal forms.

2.1. ¹H NMR Spectroscopy



The ¹H NMR spectrum of **Erythromycin C** displays a complex set of signals corresponding to the numerous protons in the macrolide ring and the two sugar residues. Key features to note are the signals for the anomeric protons of the cladinose and desosamine sugars, the methyl groups, and the protons adjacent to oxygen atoms, which resonate in the downfield region.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the lactone and the ketone at C-9 are typically observed at the downfield end of the spectrum. The numerous signals for the oxygenated carbons of the macrolide ring and the sugars appear in the mid-field region, while the methyl and methylene carbons are found in the upfield region.

Table 2: ¹H and ¹³C NMR Data for Erythromycin C

Atom No.	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Detailed chemical shift and		
coupling constant data for		
Erythromycin C in both organic		
and aqueous solutions are		
available in the following		
publication: Tyson, P., Barjat,		
H., Mann, W., & Barber, J.		
(1998). Solution Structure and		
Assignments of the 1H and		
13C NMR Spectra of		
Erythromycin C in Organic and		
Aqueous Solution. Journal of		
Chemical Research,		
Synopses, (12), 727.		

Experimental Protocols

3.1. Mass Spectrometry (LC-MS/MS)



A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the analysis of **Erythromycin C**.[4]

- Sample Preparation: Dissolve approximately 1 mg of **Erythromycin C** in 1 mL of a suitable solvent such as acetonitrile or methanol. Further dilute with the initial mobile phase to an appropriate concentration (e.g., 1-10 μg/mL).
- Chromatography:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Scan Mode: Full scan MS and product ion scan (MS/MS) of the precursor ion at m/z 719.3.
 - Collision Energy: Optimize to achieve characteristic fragmentation.

3.2. NMR Spectroscopy

High-field NMR instrumentation is recommended for the complete resolution of the complex spectra of **Erythromycin C**.

- Sample Preparation: Dissolve 5-10 mg of **Erythromycin C** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O with a suitable buffer). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:



Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

• Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

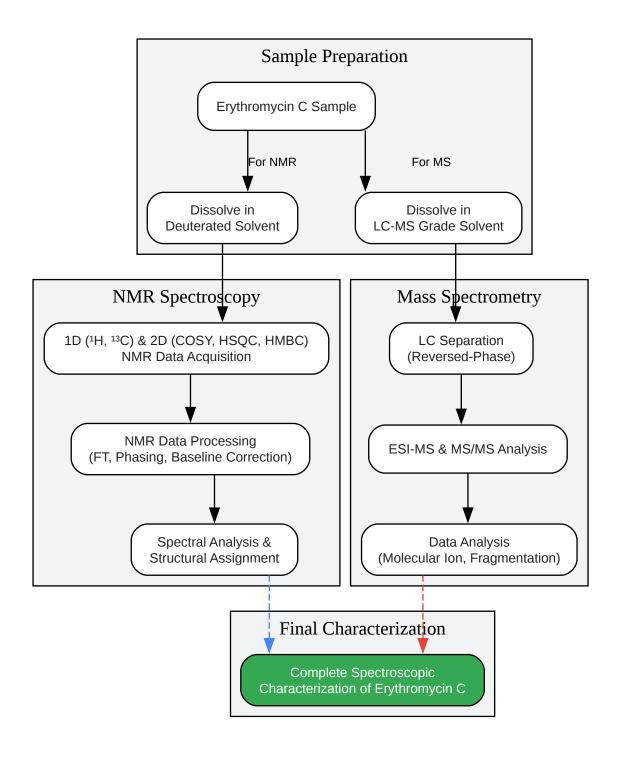
Number of Scans: 1024 or more to achieve adequate signal-to-noise.

- 2D NMR Experiments: To aid in the complete and unambiguous assignment of all signals, a suite of 2D NMR experiments is recommended, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Erythromycin C**.





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Caption: Workflow for the Spectroscopic Characterization of **Erythromycin C**.



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